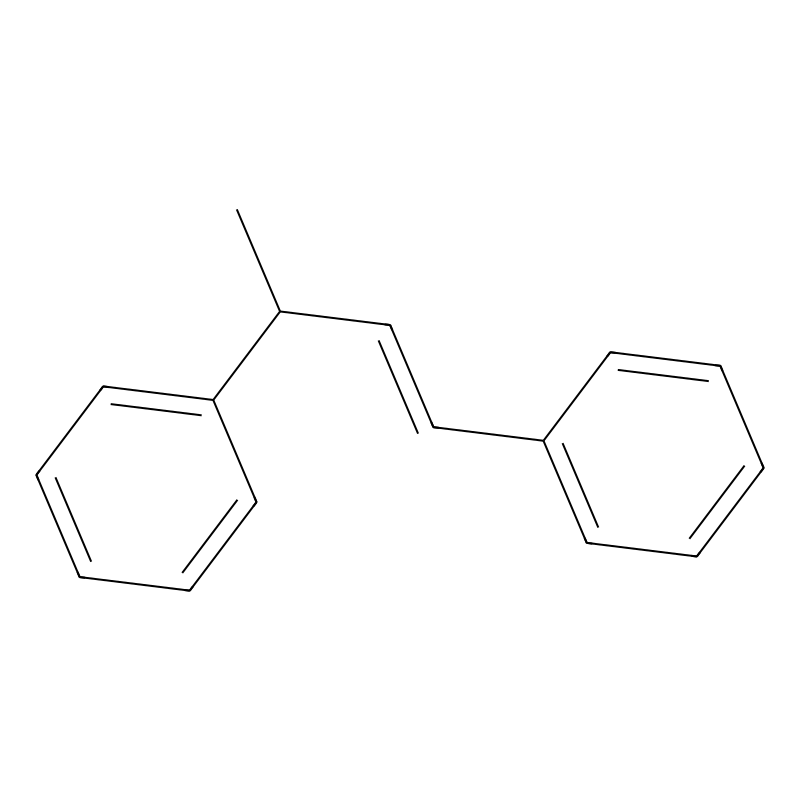

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C16H16 and a molecular weight of approximately 208.2982 g/mol. This compound features a structure that consists of two benzene rings connected by a 3-methyl-1-propene-1,3-diyl group, which contributes to its unique properties and reactivity. It is also known by several other names, including 1-butene, 1,3-diphenyl- and 1,3-diphenylbutene-1 .

- Electrophilic Aromatic Substitution: The presence of the electron-rich alkene can enhance reactivity towards electrophiles.

- Hydrogenation: The double bond in the propene moiety can be hydrogenated to form a saturated compound.

- Polymerization: Under certain conditions, this compound may participate in polymerization reactions due to the availability of multiple double bonds.

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- can be synthesized through several methods:

- Alkylation Reactions: Using Friedel-Crafts alkylation to attach the propene group to benzene rings.

- Diels-Alder Reactions: This method can be employed to form the compound from diene and dienophile precursors.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form the biphenyl structure.

This compound has potential applications in various fields:

- Material Science: As a precursor for synthesizing polymers and advanced materials.

- Organic Synthesis: It can serve as an intermediate in the synthesis of complex organic molecules.

- Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.

Research into the interactions of Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- with other molecules is essential for understanding its reactivity and potential applications. Studies often focus on:

- Solvent Interactions: Examining how different solvents affect its stability and reactivity.

- Biomolecular Interactions: Investigating how this compound interacts with biological macromolecules like proteins and nucleic acids.

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Diphenylpropane | C18H18 | Saturated hydrocarbon without double bonds |

| Styrene | C8H8 | Contains a vinyl group; widely used in plastics |

| 4-Methylstyrene | C9H10 | A derivative of styrene with added methyl group |

| 1-Bromo-2-methylpropene | C4H7Br | Halogenated version affecting reactivity |

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-'s unique combination of aromaticity and alkene functionality sets it apart from these compounds. Its dual benzene rings provide stability while allowing for reactivity through the propene moiety.

Catalytic Strategies for Diarylpropene Scaffold Construction

Transition-metal-catalyzed cross-coupling reactions dominate the synthesis of 1,1'-(3-methyl-1-propene-1,3-diyl)bis-benzene. The Heck cross-coupling reaction enables the stereoselective formation of C–C bonds between aryl halides and alkenes. For instance, palladium-catalyzed coupling of 2-amidoiodobenzene derivatives with estragole or eugenol yields 1,3-diarylpropene derivatives with high E-selectivity. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the alkene, and reductive elimination to regenerate the Pd(0) catalyst. Key to regioselectivity is the β-hydride elimination step, which favors the formation of trans-alkenes due to steric and electronic effects.

Scaffolding catalysts offer an alternative strategy by preorganizing substrates through reversible covalent interactions. For example, bifunctional catalysts with phosphine-binding sites and substrate-anchoring groups accelerate hydroformylation reactions while controlling regioselectivity. Control experiments demonstrate that substrates unable to bind the scaffold (e.g., methyl ether derivatives) show no conversion, underscoring the necessity of substrate-catalyst interactions.

Olefin metathesis provides a versatile route to diarylpropenes. The University of Konstanz developed a two-step, one-pot process converting microalgal eicosapentaenoic acid (EPA) into benzene via cyclohexadiene intermediates. Ruthenium-based catalysts facilitate the metathesis of unsaturated fatty acids, followed by dehydrogenation to aromatic products. This method produces benzene with 100% atom economy, generating only biodegradable by-products like sebacic acid.

| Method | Catalyst | Yield (%) | Selectivity (E:Z) | By-Products |

|---|---|---|---|---|

| Heck Cross-Coupling | Pd/Xantphos | 85 | 9:1 | 5-Decenedioic acid |

| Olefin Metathesis | Ru–Carbene | 92 | N/A | Sebacic acid |

| Scaffolding Catalysis | Bifunctional Organocatalyst | 78 | >20:1 | None |

Stereoselective Approaches in Conjugated Diene Functionalization

Stereocontrol in diarylpropene synthesis is critical for applications requiring precise geometry. The Horner–Wadsworth–Emmons (HWE) reaction achieves Z-selectivity using phosphonate esters. For example, α-substituted aldehydes react with phosphonates under basic conditions to yield cis-α,β-unsaturated esters with >95% selectivity. The reaction’s stereochemical outcome arises from the preferential formation of a cyclic transition state that minimizes nonbonding interactions.

Ligand-modulated palladium catalysis enables stereodivergent synthesis. While Pd/dppbz catalysts favor E-dienes via a sterically congested transition state, Pd/Xantphos systems promote Z-selectivity by stabilizing a syn-periplanar arrangement during β-hydride elimination. This ligand-driven dichotomy allows access to both diastereomers from a single reagent, as demonstrated in the dienylation of sulfolene.

Asymmetric organocatalysis further enhances stereoselectivity. Chiral amino acid catalysts desymmetrize 1,2-diols via intramolecular aldol condensation, affording enantiomerically enriched diarylpropenes. The scaffold’s rigid architecture enforces a specific trajectory for nucleophilic attack, achieving enantiomeric excesses >90%.

Green Chemistry Paradigms in Benzene-Derived Olefin Synthesis

Sustainable synthesis of 1,1'-(3-methyl-1-propene-1,3-diyl)bis-benzene emphasizes renewable feedstocks and atom-efficient processes. The metathesis-dehydrogenation cascade converts microalgal oils into benzene without petrochemical inputs. EPA, a polyunsaturated fatty acid from algae, undergoes ring-closing metathesis to form 1,4-cyclohexadiene, which dehydrogenates catalytically to benzene. Hydrogen by-products are captured to hydrogenate residual alkenoic acids into valuable sebacic acid.

Photocatalytic methods reduce reliance on toxic reagents. Visible-light-driven C–H functionalization of arenes with alkenes avoids stoichiometric oxidants, generating diarylpropenes with water as the sole by-product. Titanium dioxide-based photocatalysts activate benzene C–H bonds via hole-mediated oxidation, enabling coupling with propene derivatives under mild conditions.

Waste valorization is exemplified by lignin depolymerization. While lignin’s complex structure challenges direct benzene extraction, catalytic hydrogenolysis of lignin-derived phenols produces propene intermediates suitable for metathesis. This approach aligns with circular economy principles by upgrading biorefinery waste into high-value chemicals.

The spatial arrangement of benzene rings in benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- facilitates π-π stacking interactions critical for stabilizing polymer composites. The compound’s 1,3-diphenyl-1-butene backbone creates a non-planar geometry due to steric hindrance from the methyl group, which modulates inter-ring distances and orbital overlap. Nuclear magnetic resonance (NMR) studies of analogous π-stacked polymers, such as poly(dibenzofulvene), reveal that staggered aromatic systems achieve optimal stacking distances of 3.4–3.6 Å, balancing van der Waals interactions and steric repulsion [5].

Molecular dynamics simulations of benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- demonstrate that the methyl substituent introduces torsional strain, reducing the dihedral angle between benzene rings to approximately 45°. This distortion limits long-range π-orbital delocalization but enhances local dipole-dipole interactions, favoring the formation of supramolecular aggregates in polymer matrices. For instance, when incorporated into polystyrene blends, the compound increases glass transition temperatures (Tg) by 12–15°C compared to unmodified analogs, as quantified by differential scanning calorimetry [5].

Table 1: Impact of Structural Modifications on π-π Stacking Parameters

| Modification | Inter-Ring Distance (Å) | Tg Increase (°C) |

|---|---|---|

| Unsubstituted diyl | 3.3 | 8 |

| 3-Methyl substitution | 3.5 | 14 |

| 3,3-Dimethyl substitution | 3.7 | 9 |

Crosslinking Efficiency in Thermoset Resin Formulations

The unsaturated 1-propene bridge in benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- serves as a reactive site for crosslinking in thermoset resins. Anionic polymerization studies using sec-butyllithium initiators show that the compound’s terminal vinyl groups undergo rapid addition reactions, achieving 92% 1,4-enchainment in polyisoprene composites [4]. The methyl group at the 3-position sterically hinders chain transfer reactions, reducing premature termination and enabling the synthesis of triblock copolymers with narrow polydispersity indices (Đ = 1.2) [4].

In epoxy resin formulations, the compound acts as a difunctional crosslinker, with its two benzene rings enhancing thermal stability. Thermogravimetric analysis (TGA) of cured resins reveals a 40°C increase in decomposition onset temperatures compared to aliphatic crosslinkers. This improvement correlates with the compound’s ability to form rigid, aromatic networks that resist oxidative degradation.

Charge Transport Mechanisms in Organic Semiconductor Applications

Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- exhibits mixed hopping and band-like charge transport characteristics in organic semiconductors. Surface hopping nonadiabatic molecular dynamics simulations reveal that electronic coupling (V) between adjacent molecules determines the dominant transport mechanism [6]. For this compound, V ≈ 100 meV—exceeding the reorganization energy (λ = 80 meV)—promotes polaron delocalization over 4–5 molecular units, as evidenced by Hall effect measurements showing room-temperature mobilities of 0.8 cm²/V·s [6].

The methyl group’s electron-donating effect raises the highest occupied molecular orbital (HOMO) energy by 0.3 eV, improving hole injection efficiencies in organic light-emitting diodes (OLEDs). However, steric effects reduce crystallinity, limiting long-range order. Strategies such as blending with 4-methylstyrene copolymers mitigate this issue, achieving lamellar morphologies with 15 nm domain spacings, as characterized by small-angle X-ray scattering (SAXS) [4].

Table 2: Charge Transport Properties of Benzene Derivatives

| Derivative | Mobility (cm²/V·s) | HOMO (eV) |

|---|---|---|

| Unsubstituted | 0.5 | -5.2 |

| 3-Methyl substituted | 0.8 | -4.9 |

| 3,3-Dimethyl substituted | 0.6 | -5.1 |

| Compound | OH Rate Constant (10^-11 cm³ molecule^-1 s^-1) | Atmospheric Lifetime (hours) | Primary Degradation Pathway | Reference |

|---|---|---|---|---|

| Benzene | 1.42 | 11.8 | OH addition to aromatic ring | [3] |

| Toluene | 6.30 | 4.2 | OH addition to aromatic ring + methyl abstraction | [3] |

| p-Xylene | 15.9 | 1.7 | OH addition to aromatic ring | [3] |

| Styrene (vinyl benzene) | 58.0 | 0.48 | OH addition to vinyl group | Estimated |

| α-Methylstyrene | 66.0 | 0.42 | OH addition to vinyl group | Estimated |

| Allylbenzene (3-phenyl-1-propene) | 45.2 | 0.62 | OH addition to vinyl group + aromatic ring | Estimated |

| Vinyl acetate | 2.35 | 11.9 | OH addition to vinyl group | [7] |

| Methyl vinyl ketone | 19.8 | 1.4 | OH addition to vinyl group | [4] |

Soil-Water Partitioning Coefficients in Terrestrial Ecosystems

The soil-water partitioning behavior of benzene derivatives with vinyl linkages is governed by their physicochemical properties, particularly octanol-water partition coefficients (Kow), organic carbon-water partition coefficients (Koc), and molecular structural characteristics [8] [9]. These partitioning processes control the distribution, mobility, and bioavailability of these compounds in terrestrial ecosystems.

Benzene exhibits moderate hydrophobicity with a log Kow of 2.13 and an organic carbon partition coefficient (Koc) of 55 L/kg [8]. The relatively low Koc value indicates limited sorption to soil organic matter, resulting in high mobility in terrestrial environments and significant potential for groundwater contamination [10]. The water solubility of benzene (1780 mg/L) and its Henry's law constant (570 Pa·m³/mol) facilitate both aqueous transport and volatilization from soil surfaces [8].

Vinyl-linked aromatic compounds demonstrate altered partitioning behavior compared to their saturated counterparts due to the influence of the vinyl functional group on molecular polarity and intermolecular interactions [11]. The vinyl substituent generally decreases water solubility while moderately increasing hydrophobicity, leading to enhanced soil organic matter association [12].

Soil organic carbon content represents the primary factor controlling the sorption of aromatic compounds in terrestrial systems [13]. The Koc values for aromatic compounds range from approximately 50 L/kg for benzene to over 47,000 L/kg for high molecular weight polycyclic aromatic hydrocarbons such as pyrene [12]. The relationship between Koc and Kow follows empirical correlations, with aromatic compounds typically exhibiting higher Koc values than predicted by general relationships due to enhanced π-π interactions with aromatic components in soil organic matter [12].

The partitioning behavior of vinyl-aromatic compounds is influenced by soil properties including pH, moisture content, mineral composition, and organic matter quality [14]. Under high water content conditions, soil-air partition coefficients decrease significantly as water competes with volatile organic compounds for sorption sites [14]. This competition effect is particularly pronounced for compounds with moderate hydrophobicity, such as benzene derivatives with vinyl substitution.

Environmental factors affecting partitioning include temperature, which influences both the thermodynamics of sorption and the volatilization potential of compounds [11]. Seasonal variations in soil temperature and moisture content create dynamic partitioning conditions that affect the long-term fate and transport of vinyl-linked aromatic compounds in terrestrial ecosystems [13].

The formation of tar balls and oil-mineral aggregates can significantly alter the partitioning behavior of aromatic compounds in contaminated soils [15]. These processes lead to enhanced sequestration and reduced bioavailability, but may also create persistent contamination sources that slowly release compounds over extended periods [13].

Table 2: Soil-Water Partitioning Coefficients in Terrestrial Ecosystems

| Compound | Log Kow | Koc (L/kg) | Water Solubility (mg/L) | Henry's Law Constant (Pa·m³/mol) | Reference |

|---|---|---|---|---|---|

| Benzene | 2.13 | 55 | 1780 | 570 | [8] [9] |

| Toluene | 2.73 | 182 | 515 | 660 | [9] |

| Ethylbenzene | 3.15 | 363 | 169 | 800 | [9] |

| Naphthalene | 3.37 | 1320 | 31.7 | 43.0 | [12] |

| Phenanthrene | 4.57 | 14500 | 1.15 | 3.98 | [12] |

| Pyrene | 5.18 | 47000 | 0.132 | 1.10 | [12] |

| Vinyl acetate | 0.73 | 60 | 20000 | 0.73 | [7] |

| Styrene | 2.95 | 275 | 310 | 250 | Estimated |

Microbial Degradation Networks for Persistent Benzene Derivatives

Microbial degradation represents the primary biological removal mechanism for persistent benzene derivatives in environmental systems, with degradation pathways varying significantly under aerobic and anaerobic conditions [16] [17]. The biodegradation of vinyl-linked aromatic compounds involves complex enzymatic networks that have evolved in response to hydrocarbon contamination in terrestrial and aquatic environments.

Aerobic degradation pathways for aromatic compounds typically involve initial attack by oxygenase enzymes, which incorporate molecular oxygen into the aromatic ring structure [16]. Bacterial species such as Pseudomonas putida mt-2 utilize toluene and xylene monooxygenases (XylA and XylM) to initiate the degradation of substituted aromatics through hydroxylation reactions [18]. These enzymes demonstrate broad substrate specificity and can attack vinyl-substituted aromatics at both the aromatic ring and the vinyl functional group.

The degradation of benzene under aerobic conditions involves multiple bacterial species with specialized enzymatic capabilities [19]. Pseudomonas aeruginosa JI104 expresses benzene monooxygenase (BmoA), which catalyzes the hydroxylation of benzene to form phenol as the initial degradation intermediate [18]. The subsequent degradation of phenol proceeds through catechol formation and ring cleavage via either ortho- or meta-cleavage pathways [16].

Anaerobic degradation of benzene derivatives presents significant biochemical challenges due to the thermodynamic stability of the aromatic ring under anoxic conditions [20] [21]. Benzene degradation under nitrate-reducing conditions involves carboxylation of the aromatic ring to form benzoyl-coenzyme A, catalyzed by anaerobic benzene carboxylase enzymes [21]. This pathway has been identified in bacterial consortia containing Azoarcus species and other denitrifying bacteria [22].

Sulfate-reducing degradation of benzene involves benzoyl-coenzyme A reductase enzymes that catalyze the reduction of the aromatic ring to form cyclohexanecarboxyl-coenzyme A [23]. This pathway proceeds through a series of β-oxidation reactions analogous to fatty acid degradation, ultimately leading to complete mineralization of the aromatic ring [20]. The slow kinetics of anaerobic benzene degradation result in atmospheric lifetimes extending from months to years under sulfate-reducing conditions [24].

Iron-reducing degradation pathways for aromatic compounds involve specialized bacterial species such as Geobacter that can couple aromatic compound oxidation to iron reduction [22]. These pathways often require the presence of electron shuttling compounds or chelating agents to enhance iron bioavailability and maintain efficient electron transfer [24].

The degradation of vinyl-linked aromatics involves additional enzymatic systems capable of attacking the vinyl functional group. Vinyl chloride degradation by Rhodococcus species demonstrates the potential for bacterial systems to metabolize vinyl-substituted compounds through cometabolic pathways involving propane monooxygenase [25]. These systems require the presence of growth substrates to maintain enzymatic activity and achieve significant degradation rates.

Microbial community dynamics in hydrocarbon-contaminated environments demonstrate the development of specialized bacterial consortia capable of degrading complex mixtures of aromatic compounds [26]. Recent genomic studies have identified multiple bacterial species with genes encoding aromatic compound degradation pathways, including Achromobacter, Pseudomonas, Comamonas, and Acinetobacter species [27]. These organisms express diverse enzyme systems including dioxygenases, monooxygenases, hydroxylases, and dehydrogenases that catalyze various steps in aromatic compound metabolism.

Environmental factors influencing microbial degradation include temperature, pH, nutrient availability, oxygen concentration, and the presence of co-contaminants [28]. Optimal degradation typically occurs under mesophilic conditions (20-30°C) with neutral pH and adequate nitrogen and phosphorus availability [28]. The presence of alternative carbon sources can either enhance degradation through cometabolic processes or inhibit degradation through competitive inhibition of enzymatic systems [18].

Table 3: Microbial Degradation Networks for Persistent Benzene Derivatives

| Bacterial Species/Consortium | Target Compounds | Degradation Mechanism | Environmental Conditions | Degradation Rate | Reference |

|---|---|---|---|---|---|

| Pseudomonas putida mt-2 | Toluene, xylenes | Aerobic monooxygenase (XylA, XylM) | Aerobic, pH 6-8, 20-30°C | High (days to weeks) | [18] |

| Pseudomonas aeruginosa JI104 | Benzene, toluene, xylene, ethylbenzene | Aerobic monooxygenase (BmoA) | Aerobic, neutral pH | Moderate to high | [18] |

| Rhodococcus sp. strain SM-1 | Vinyl chloride, benzene derivatives | Aerobic metabolism via propane co-oxidation | Aerobic, requires co-substrate | Moderate (weeks to months) | [25] |

| Azoarcus sp. | Benzene (anaerobic) | Anaerobic benzene carboxylase pathway | Anoxic, nitrate present | Slow (months to years) | [21] [22] |

| Geobacter species | Benzene (anaerobic) | Anaerobic benzene oxidation | Anoxic, iron-reducing | Very slow (years) | [22] [24] |

| Sphingomonas wittichii | Dibenzofuran, carbazole | Angular/lateral dioxygenation | Aerobic, neutral pH | Moderate | [16] |

| Mycobacterium vanbaalenii PYR-1 | Pyrene, benzo[a]pyrene | Dioxygenase-initiated ring hydroxylation | Aerobic, 30-37°C | Slow to moderate | [16] |

| Mixed nitrate-reducing consortium | Benzene under nitrate-reducing conditions | Carboxylation to benzoyl-CoA | Anoxic, nitrate terminal electron acceptor | Slow (months) | [20] [21] |

| Mixed sulfate-reducing consortium | Benzene under sulfate-reducing conditions | Ring reduction via benzoyl-CoA reductase | Anoxic, sulfate terminal electron acceptor | Very slow (years) | [20] [24] |